Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a substituted benzyl moiety. The 5-amino-2-chlorophenyl group confers unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry. Its structure combines a piperazine core—a common motif in drug design due to its conformational flexibility and hydrogen-bonding capacity—with a halogenated aromatic system, which may influence bioavailability and target binding.
Properties
IUPAC Name |
tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17/h4-5,10H,6-9,11,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWOFJHYELPDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141477 | |
| Record name | 1,1-Dimethylethyl 4-[(5-amino-2-chlorophenyl)methyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769961-14-0 | |
| Record name | 1,1-Dimethylethyl 4-[(5-amino-2-chlorophenyl)methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769961-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(5-amino-2-chlorophenyl)methyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-amino-2-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate is primarily studied for its potential as a therapeutic agent. Its structural characteristics suggest it could interact effectively with biological targets, making it a candidate for further exploration in drug development.
2. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. Research has shown that the presence of the chlorophenyl group can enhance the cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models.
3. Neuropharmacology
The piperazine moiety is known for its activity on neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, suggesting that this compound may also possess neuroactive properties. This opens avenues for research into treatments for neurological disorders such as depression and anxiety.
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Starting from commercially available piperazine derivatives.
- Introduction of the Amino Group : Utilizing chlorination reactions to introduce the 5-amino substituent.
- Carboxylation : Employing standard carboxylic acid synthesis techniques to complete the structure.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Electron-Withdrawing Groups : Nitro groups (e.g., in ) reduce electron density on the aromatic ring, which may affect reactivity in further derivatization.
- Heterocyclic Systems : Compounds like and incorporate triazole or pyridine rings, expanding hydrogen-bonding or π-stacking interactions.
Stability:
- Compounds 1a and 1b degraded in simulated gastric fluid due to labile oxazolidinone and triazole groups, whereas the target compound’s chlorophenyl and Boc groups likely confer greater stability.
- The Boc group generally enhances stability during synthesis but requires acidic conditions for deprotection .
Biological Activity
Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate, a compound with the empirical formula and a molecular weight of 311.81 g/mol, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 311.81 g/mol
- CAS Number : Not specified in the sources.
- Structural Characteristics : The compound features a piperazine ring, which is often associated with diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structural similarity to known pharmacophores suggests potential roles in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Biological Activity
Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on N-Heterocycles have shown promising results against HIV and other viral infections, indicating that modifications to the piperazine structure can enhance antiviral efficacy .
Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties. For example, related piperazine derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 3.12 to 12.5 μg/mL .
Case Studies and Research Findings
-
Antiviral Studies :
- A study evaluated the effectiveness of various piperazine derivatives against HIV, revealing that certain modifications led to enhanced activity with EC50 values significantly lower than those of standard antiviral agents .
- Another investigation into the structure-activity relationship (SAR) of similar compounds indicated that specific substitutions on the piperazine ring could improve binding affinity to viral proteins .
-
Antibacterial Activity :
- In vitro evaluations have shown that piperazine-based compounds can inhibit bacterial growth effectively. For example, one study reported MIC values as low as 3.12 μg/mL against resistant strains of bacteria .
- The mechanism behind this antibacterial effect may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate?
The synthesis typically involves multi-step reactions starting with functionalization of the piperazine ring. A common approach includes:
- Step 1 : Protection of the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O, DCM, triethylamine) .
- Step 2 : Alkylation or substitution at the 4-position of piperazine with a 5-amino-2-chlorobenzyl moiety. This may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, optimized at 60–100°C in THF or toluene .
- Step 3 : Deprotection and purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) or recrystallization . Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-alkylation).
Q. How is structural confirmation performed for this compound?
Analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and Boc group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- HPLC : Purity assessment (>97%) using C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 366.18) .
Q. What are the primary applications of this compound in academic research?
It serves as:
- A pharmacophore precursor for designing receptor ligands (e.g., dopamine, serotonin receptors) due to its piperazine core .
- A building block in synthesizing kinase inhibitors or antimicrobial agents .
- A model compound for studying steric effects in substitution reactions .
Advanced Research Questions
Q. How can conflicting NMR data for similar piperazine derivatives be resolved?
Discrepancies in peak splitting or chemical shifts often arise from conformational flexibility or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic rotational barriers in the piperazine ring .
- 2D-COSY/NOESY : To assign coupling patterns and spatial proximities (e.g., distinguishing axial/equatorial substituents) .
- Crystallographic Validation : X-ray structures (e.g., using SHELX software) resolve ambiguities in substituent orientation .
Q. What experimental designs optimize yield in large-scale synthesis?
Scale-up requires:
- Microwave-Assisted Reactions : Reduces reaction time (e.g., 3 hours at 100°C vs. 24 hours conventionally) .
- Flow Chemistry : Enhances mixing and heat transfer for exothermic steps like Boc protection .
- Inert Atmosphere : Prevents oxidation of the 5-amino group, which is prone to degradation . Data from pilot studies suggest yields improve from 65% (batch) to 91% (flow) under optimized conditions .
Q. How does the 5-amino-2-chlorophenyl group influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Chlorine Substituent : Enhances lipophilicity and target binding (e.g., logP increases by 0.5 units vs. non-chlorinated analogs) .
- Amino Group : Facilitates hydrogen bonding with enzymatic active sites (e.g., HDAC inhibitors in cancer cell assays) . Comparative data with fluorophenyl or nitrophenyl analogs show reduced IC₅₀ values (e.g., 2.3 μM vs. 8.7 μM in kinase inhibition) .
Q. What methods address low reproducibility in receptor binding assays?
Contradictions in IC₅₀ values may stem from:
- Receptor Source Variability : Use standardized cell lines (e.g., HEK293 for GPCRs) .
- Buffer Conditions : Optimize pH (7.4) and ion concentration (e.g., 150 mM NaCl) to stabilize ligand-receptor interactions .
- Radioligand Purity : Validate with LC-MS to ensure >95% purity for competitive binding assays .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
